molecular formula C18H13Cl2N3OS2 B3593514 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B3593514
M. Wt: 422.4 g/mol
InChI Key: TYLNBEPWBINLMI-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with dichlorobenzyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The introduction of the dichlorobenzyl, furan, and thiophene groups is achieved through nucleophilic substitution reactions. These reactions often require the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 4-Methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Uniqueness

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the presence of both furan and thiophene rings, which contribute to its distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS2/c19-13-6-5-12(15(20)9-13)11-26-18-22-21-17(16-4-2-8-25-16)23(18)10-14-3-1-7-24-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNBEPWBINLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

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